molecular formula C16H15FN4O B11986209 6-Amino-4-(3-fluorophenyl)-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

6-Amino-4-(3-fluorophenyl)-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

Cat. No.: B11986209
M. Wt: 298.31 g/mol
InChI Key: LQTRIWXIIWQBDN-UHFFFAOYSA-N
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Description

6-AMINO-4-(3-F-PHENYL)-3-PROPYL-1,4-DIHYDROPYRANO(2,3-C)PYRAZOLE-5-CARBONITRILE is a complex organic compound that belongs to the class of dihydropyrano[2,3-c]pyrazoles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-AMINO-4-(3-F-PHENYL)-3-PROPYL-1,4-DIHYDROPYRANO(2,3-C)PYRAZOLE-5-CARBONITRILE typically involves multi-step organic reactions. A common synthetic route may include the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a β-keto ester.

    Cyclization: The intermediate product undergoes cyclization with an appropriate aldehyde to form the dihydropyrano[2,3-c]pyrazole core.

    Functionalization: Introduction of the amino group and the fluorophenyl and propyl substituents through various organic reactions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature, and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

6-AMINO-4-(3-F-PHENYL)-3-PROPYL-1,4-DIHYDROPYRANO(2,3-C)PYRAZOLE-5-CARBONITRILE can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding oxides using oxidizing agents.

    Reduction: Reduction of functional groups using reducing agents.

    Substitution: Nucleophilic or electrophilic substitution reactions to introduce or replace functional groups.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studying its interactions with biological macromolecules.

    Medicine: Potential therapeutic applications due to its biological activity.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 6-AMINO-4-(3-F-PHENYL)-3-PROPYL-1,4-DIHYDROPYRANO(2,3-C)PYRAZOLE-5-CARBONITRILE involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

    Dihydropyrano[2,3-c]pyrazoles: A class of compounds with similar core structures but different substituents.

    Pyrazole derivatives: Compounds with a pyrazole ring but different functional groups.

Uniqueness

6-AMINO-4-(3-F-PHENYL)-3-PROPYL-1,4-DIHYDROPYRANO(2,3-C)PYRAZOLE-5-CARBONITRILE is unique due to its specific substituents, which may confer distinct biological activities or chemical properties compared to other similar compounds.

Properties

Molecular Formula

C16H15FN4O

Molecular Weight

298.31 g/mol

IUPAC Name

6-amino-4-(3-fluorophenyl)-3-propyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

InChI

InChI=1S/C16H15FN4O/c1-2-4-12-14-13(9-5-3-6-10(17)7-9)11(8-18)15(19)22-16(14)21-20-12/h3,5-7,13H,2,4,19H2,1H3,(H,20,21)

InChI Key

LQTRIWXIIWQBDN-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C2C(C(=C(OC2=NN1)N)C#N)C3=CC(=CC=C3)F

Origin of Product

United States

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